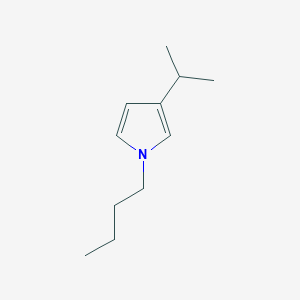
1-Butyl-3-isopropyl-1H-pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butyl-3-isopropyl-1H-pyrrole is an organic compound belonging to the pyrrole family, which is characterized by a five-membered aromatic ring containing one nitrogen atom. This compound is notable for its unique structural features, which include a butyl group at the first position and an isopropyl group at the third position of the pyrrole ring. Pyrroles are significant in various fields due to their biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Butyl-3-isopropyl-1H-pyrrole can be synthesized through several methods. One common approach involves the Paal-Knorr synthesis, which condenses 2,5-dimethoxytetrahydrofuran with primary amines in the presence of a catalyst such as iron (III) chloride . Another method includes the condensation of O-substituted carbamates with 2,5-dimethoxytetrahydrofuran to yield N-alkoxycarbonyl pyrroles . Additionally, a Cu/ABNO-catalyzed aerobic oxidative coupling of diols and primary amines can produce N-substituted pyrroles .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on the desired yield, purity, and cost-effectiveness. The use of catalytic systems and environmentally benign solvents is preferred to minimize waste and enhance sustainability.
Analyse Chemischer Reaktionen
Types of Reactions
1-Butyl-3-isopropyl-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the pyrrole ring. Halogenation, nitration, and sulfonation are typical examples.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of pyrrole-2,5-diones.
Reduction: Formation of N-alkylated pyrroles.
Substitution: Formation of halogenated, nitrated, or sulfonated pyrroles.
Wissenschaftliche Forschungsanwendungen
1-Butyl-3-isopropyl-1H-pyrrole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules with therapeutic potential.
Industry: Utilized in the production of dyes, pigments, and polymers due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 1-Butyl-3-isopropyl-1H-pyrrole involves its interaction with various molecular targets. The electron-rich pyrrole ring can participate in π-π stacking interactions and hydrogen bonding, influencing its binding to biological macromolecules. These interactions can modulate enzymatic activities and receptor functions, leading to diverse biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Butyl-1H-pyrrole
- 3-Isopropyl-1H-pyrrole
- 1-Butyl-2,5-dimethyl-1H-pyrrole
Uniqueness
1-Butyl-3-isopropyl-1H-pyrrole is unique due to the specific positioning of the butyl and isopropyl groups, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit distinct properties in terms of solubility, stability, and interaction with biological targets.
Eigenschaften
Molekularformel |
C11H19N |
|---|---|
Molekulargewicht |
165.27 g/mol |
IUPAC-Name |
1-butyl-3-propan-2-ylpyrrole |
InChI |
InChI=1S/C11H19N/c1-4-5-7-12-8-6-11(9-12)10(2)3/h6,8-10H,4-5,7H2,1-3H3 |
InChI-Schlüssel |
NQXWESYDZKGWLJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1C=CC(=C1)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3R,3AS,6aR)-3-isopropylhexahydro-1H-cyclopenta[c]furan-1-one](/img/structure/B15205160.png)
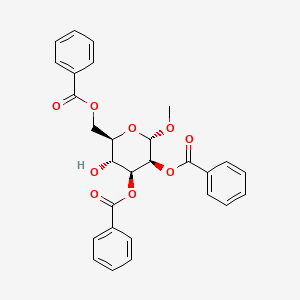
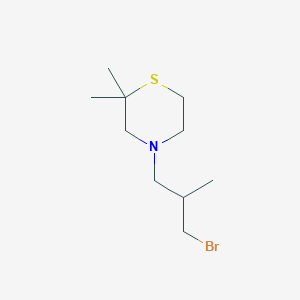
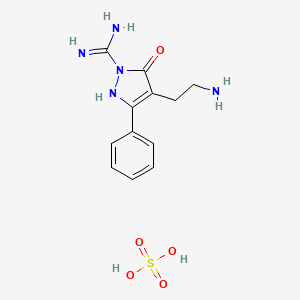

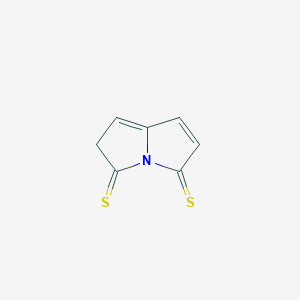
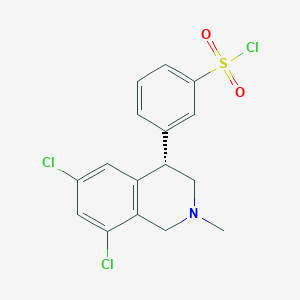
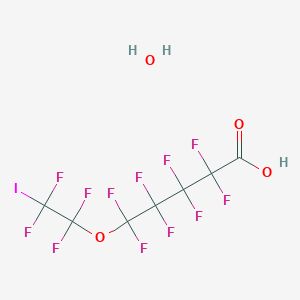

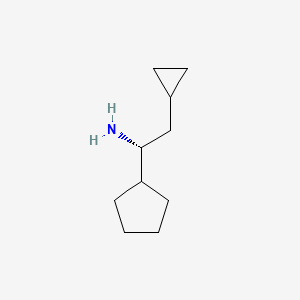

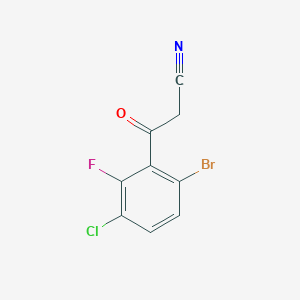
![6-Bromo-7-fluorobenzo[b]furan-3(2H)-one](/img/structure/B15205257.png)
![Pyrrolo[1,2-a]pyrazine-3-methanamine](/img/structure/B15205262.png)
